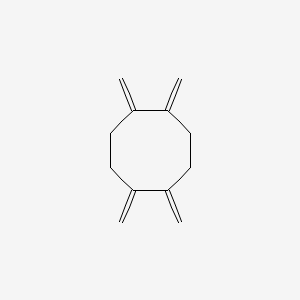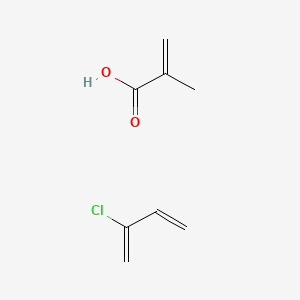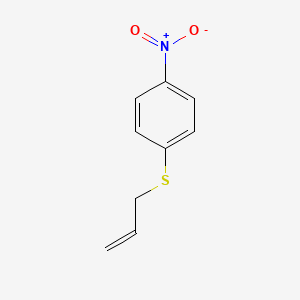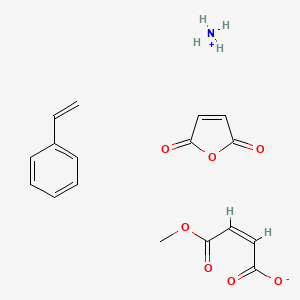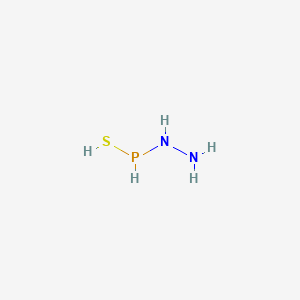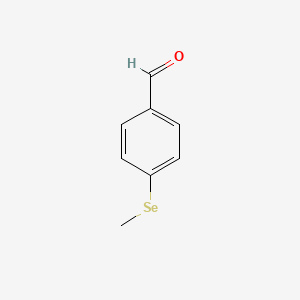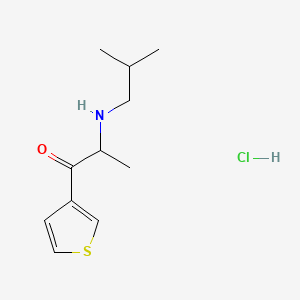
2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride is a chemical compound that features a thienyl group, an isobutylamino group, and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride typically involves the reaction of 3-thienyl ketone with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Applications De Recherche Scientifique
2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Isobutylamino)-1-(2-thienyl)-1-propanone hydrochloride
- 2-(Isobutylamino)-1-(4-thienyl)-1-propanone hydrochloride
Uniqueness
2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride is unique due to the position of the thienyl group, which can influence its chemical reactivity and biological activity. The 3-thienyl position may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets compared to its 2-thienyl and 4-thienyl analogs.
Propriétés
Numéro CAS |
31634-12-5 |
|---|---|
Formule moléculaire |
C11H18ClNOS |
Poids moléculaire |
247.79 g/mol |
Nom IUPAC |
2-(2-methylpropylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c1-8(2)6-12-9(3)11(13)10-4-5-14-7-10;/h4-5,7-9,12H,6H2,1-3H3;1H |
Clé InChI |
BDJYDOIWEGHKCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(C)C(=O)C1=CSC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
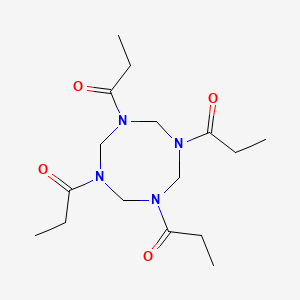
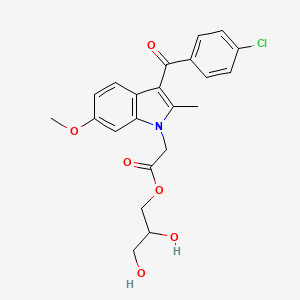
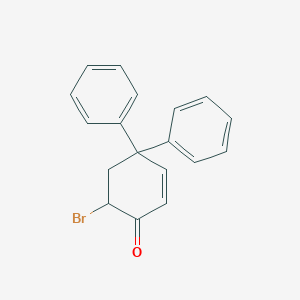
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
